KLH45 KLH45 KLH45 is an inhibitor of the phospholipase DDHD domain containing 2 (DDHD2; IC50 = 1.3 nM). It is selective for DDHD2 over greater than 50 serine hydrolases, including DDHD1 and Sec23ip, but does inhibit α/β-hydrolase domain-containing protein 6 (ABHD6). It inhibits DDHD2 and ABHD6 in Neuro2A cells when used at a concentration of less than 10 nM and inhibits DDHD2 by greater than 95% at a concentration of 25 nM. KLH45 (2 µM) prevents increases in triacylglycerol (TAG) hydrolase activity in HEK293T cell lysates expressing recombinant DDHD2 and incubated with a radiolabeled TAG substrate. It decreases TAG levels in the CNS of mice when administered at a dose of 20 mg/kg twice per day for four days. KLH45 (2 µM) also reverses DDHD2-induced lipid droplet reduction in COS-7 cells expressing recombinant DDHD2 and loaded with oleic acid.
KLH45 is a selective inhibitor of DDHD2 (DDHD domain containing 2).
Brand Name: Vulcanchem
CAS No.: 1632236-44-2
VCID: VC0531813
InChI: InChI=1S/C24H25F3N4O2/c25-24(26,27)33-21-13-11-19(12-14-21)22-17-28-31(29-22)23(32)30(20-9-5-2-6-10-20)16-15-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,17,20H,2,5-6,9-10,15-16H2
SMILES: C1CCC(CC1)N(CCC2=CC=CC=C2)C(=O)N3N=CC(=N3)C4=CC=C(C=C4)OC(F)(F)F
Molecular Formula: C24H25F3N4O2
Molecular Weight: 458.48

KLH45

CAS No.: 1632236-44-2

Cat. No.: VC0531813

Molecular Formula: C24H25F3N4O2

Molecular Weight: 458.48

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

KLH45 - 1632236-44-2

Specification

CAS No. 1632236-44-2
Molecular Formula C24H25F3N4O2
Molecular Weight 458.48
IUPAC Name N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-2-carboxamide
Standard InChI InChI=1S/C24H25F3N4O2/c25-24(26,27)33-21-13-11-19(12-14-21)22-17-28-31(29-22)23(32)30(20-9-5-2-6-10-20)16-15-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,17,20H,2,5-6,9-10,15-16H2
Standard InChI Key FYOYNRLSBYWAHL-UHFFFAOYSA-N
SMILES C1CCC(CC1)N(CCC2=CC=CC=C2)C(=O)N3N=CC(=N3)C4=CC=C(C=C4)OC(F)(F)F
Appearance Solid powder

Introduction

Chemical Properties

KLH45 is a triazole-derived compound with a trifluoromethoxy substituent. The detailed chemical properties of KLH45 provide important information for researchers seeking to work with this compound.

Chemical Identification

KLH45 is identified by the following properties:

PropertyValue
CAS Number1632236-44-2
Molecular Weight458.48
FormulaC24H25F3N4O2
Chemical NameN-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-2-carboxamide
SMILESO=C(N1N=C(C=N1)C1C=CC(=CC=1)OC(F)(F)F)N(CCC1C=CC=CC=1)C1CCCCC1
InChIKeyFYOYNRLSBYWAHL-UHFFFAOYSA-N

The compound is characterized by a triazole core with a trifluoromethoxy-substituted phenyl ring, a phenylethyl group, and a cyclohexyl substituent .

PropertySpecification
AppearanceSolid Powder
Purity≥98%
Storage ConditionDry, dark, -20°C for 1 year
Shelf Life≥12 months (if stored properly)
Stock Solution Storage0-4°C for 1 month
Solubility10 mM in DMSO

For stock solution preparation, 2.18 ml of DMSO can be added to 5 mg of KLH45 to prepare a 5 mM stock solution. The solution should be vortexed for 5 minutes and stored in aliquots at -20°C, where it remains stable for up to 6 months under strictly maintained temperature conditions .

Mechanism of Action

KLH45 functions as a potent inhibitor of DDHD2, a key enzyme involved in lipid metabolism within the nervous system.

DDHD2 Inhibition

DDHD2 (DDHD domain-containing protein 2) is a serine hydrolase that plays a crucial role in triglyceride metabolism, particularly in the brain. KLH45 binds to and inhibits DDHD2 with remarkably high potency, exhibiting an IC50 value of 1.3 nM .

Selectivity Profile

One of the notable characteristics of KLH45 is its high selectivity for DDHD2. Despite being tested against more than 40 serine hydrolases, KLH45 shows minimal cross-reactivity, with ABHD6 (alpha/beta-hydrolase domain-containing protein 6) being the only significant exception .

Cellular Activity

In cellular assays, KLH45 at a concentration of 25 nM for 4 hours completely inactivates DDHD2 (>95% inhibition) in Neuro2A cells. At this concentration, it shows no significant cross-reactivity with other serine hydrolases except for ABHD6 .

Pharmacological Effects

KLH45 exhibits notable effects on lipid metabolism both in vitro and in vivo, making it a valuable tool for research on neuronal lipid dynamics.

In Vitro Effects

When administered to cells expressing DDHD2, KLH45 at 2 μM increases lipid droplet (LD) formation in fatty acid-supplemented cells. This effect is directly related to the inhibition of DDHD2's lipase activity, which normally hydrolyzes triglycerides .

In neuronal cultures, treatment with KLH45 for 24 hours induces the accumulation of lipid droplets at synaptic terminals. Approximately 70% of synaptic terminals become positive for BODIPY, a neutral lipid stain that marks lipid droplets. Electron microscopy confirms the presence of electron-dense lipid droplets near synaptic vesicle clusters .

In Vivo Effects

KLH45 demonstrates significant in vivo activity. When administered at 20 mg/kg every 12 hours for a total of 4 days, KLH45 leads to significant elevations in several triglycerides (TAGs) in the brains of mice. These elevations are similar to those observed in DDHD2 knockout (DDHD2−/−) mice, suggesting that pharmacological inhibition effectively mimics genetic ablation of the enzyme .

Research Applications

KLH45 has become an important tool in neuroscience research, particularly in studies of neuronal lipid metabolism and energy utilization.

Neuronal Lipid Metabolism Studies

Researchers have utilized KLH45 to investigate the role of lipid droplets in neuronal function. By inhibiting DDHD2 with KLH45, scientists can induce lipid droplet accumulation in neurons and study how these lipid reserves impact neuronal activity and survival .

Synaptic Function Research

Treatment of neurons with KLH45 has revealed that lipid droplets accumulate preferentially at synaptic terminals that contain mitochondria. This spatial organization suggests a functional coupling between lipid droplets and mitochondria for local energy production at synapses .

Energy Metabolism Research

Studies using KLH45 have uncovered that fatty acids stored in lipid droplets can serve as an alternative fuel source for neurons in the absence of glucose. When neurons are treated with KLH45 to induce lipid droplet accumulation, they maintain ATP production and synaptic vesicle recycling even when glucose is removed from the medium .

Experimental Protocols

Specific protocols have been developed for using KLH45 in neuronal research.

Induction of Lipid Droplets in Neurons

For inducing lipid droplets in cortical neurons, the following protocol has been used:

  • Culture cortical neurons in complete neurobasal media from DIV-14 to DIV-21

  • Administer KLH45 at 5 μM concentration

  • Return cultures to the incubator for 24 hours

  • Confirm lipid droplet induction by staining with BODIPY 493/503 and visualizing under a fluorescence or confocal microscope

Preparation of KLH45 Solution

To prepare a 5 mM stock solution of KLH45:

  • Add 2.18 ml DMSO to 5 mg of KLH45

  • Vortex for 5 minutes to ensure complete dissolution

  • Aliquot and store at -20°C

  • The solution remains stable for up to 6 months under strictly maintained temperature conditions

Recent Research Findings

Recent studies with KLH45 have yielded important insights into neuronal energy metabolism and the role of lipid droplets in synaptic function.

Lipid Droplets as Energy Reserves

Research using KLH45 has demonstrated that lipid droplets induced by DDHD2 inhibition can serve as energy reserves for neurons. When glucose is removed from the medium, neurons pre-treated with KLH45 can sustain ATP production by utilizing fatty acids released from lipid droplets .

This energy supply mechanism involves the transfer of fatty acids from lipid droplets to mitochondria. When KLH45 is washed out after 24 hours of treatment, labeled fatty acids gradually transfer from lipid droplets to mitochondria. This transfer is inhibited by etomoxir, a CPT1 inhibitor, indicating that the carnitine shuttle system is involved in transporting fatty acids into mitochondria .

Impact on Synaptic Vesicle Recycling

KLH45 treatment has been shown to affect synaptic vesicle recycling. Neurons treated with KLH45 to induce lipid droplet accumulation can sustain synaptic vesicle recycling in the absence of extracellular glucose. This suggests that lipid droplets provide an alternative energy source for maintaining synaptic function when glucose is limited .

Composition of Neuronal Lipid Droplets

Lipidomic profiling of lipid droplets isolated from KLH45-treated neurons has revealed that triglycerides are the predominant lipid species in these structures. This finding supports the role of DDHD2 as a triglyceride hydrolase and suggests that inhibition of this enzyme leads to the accumulation of its substrates within lipid droplets .

Considerations and Limitations

When working with KLH45, several considerations should be kept in mind.

Selectivity Limitations

While KLH45 is highly selective for DDHD2, it does show cross-reactivity with ABHD6. This should be considered when interpreting results, especially in systems where ABHD6 plays a significant role .

Experimental Conditions

The efficacy of KLH45 may vary depending on cell type, culture conditions, and experimental design. It is recommended to verify DDHD2 inhibition and lipid droplet induction in each experimental system using appropriate markers such as BODIPY staining .

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